Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

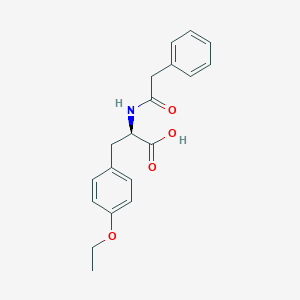

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H10O5 . It is a derivative of 2H-Chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate and its derivatives has been achieved through various methods. One such method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . Another method involves the reduction of ethyl 2-oxo-2H-chromene-3-carboxylate with sodium borohydride and then aminolyzing the products with triethylenetetramine .Molecular Structure Analysis

The molecular structure of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI code for this compound is 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, and it was found that the reaction afforded hydrazide 2, which has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a solid compound with a molecular weight of 234.21 g/mol . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

- Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate can react with hydrazine hydrate to form hydrazide derivatives . These hydrazides serve as valuable starting materials for constructing various heterocyclic compounds with diverse biological activities.

- Chromene-2-ones, especially 3-substituted derivatives, exhibit significant pharmacological effects, including analgesic, anti-inflammatory, anti-viral, and anti-cancer properties . Researchers have explored the synthesis and biological evaluation of these derivatives, with ethyl coumarin-3-carboxylate as a key starting material.

- By utilizing the structural diversity-oriented inactive group strategy, 3-(2-pyridyl)-benzothiazol-2-one (a derivative of ethyl coumarin-3-carboxylate) was identified as a promising lead scaffold for herbicides . This highlights its potential in agricultural research.

- Researchers have synthesized novel 2H-chromene derivatives using ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate as a starting material . These derivatives may have applications in drug discovery and medicinal chemistry.

- The chromene scaffold, including ethyl coumarin-3-carboxylate, serves as a versatile and biologically attractive framework for designing new compounds . Its diverse reactivity allows for the creation of structurally interesting molecules.

- Hybrid compounds combining ethyl coumarin-3-carboxylate with other bioactive moieties have been prepared. For example, a hybrid compound composed of ferulic acid and esculetin was synthesized . Such hybrids may exhibit synergistic effects.

Hydrazide Synthesis

Chromene-2-ones and Pharmacological Effects

Herbicidal Activity

Novel 2H-Chromene Derivatives

Biologically Attractive Scaffold

Hybrid Compounds

Zukünftige Richtungen

The future directions of research on Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate could involve exploring its potential biological activities and developing new synthetic methods. For instance, the use of green solvents and catalysts in the synthesis of 2H/4H-chromene derivatives is a promising area of research .

Wirkmechanismus

Target of Action

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin . Coumarins are known to have a broad spectrum of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarin derivatives are known to interact with various biological targets due to their diverse pharmacophoric groups .

Biochemical Pathways

Coumarin derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin derivatives are known to have a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

ethyl 6-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGYMCHQKAJEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)